1h-Indole-2,3-dione 3-[(4-nitrophenyl)hydrazone]
Overview
Description
“1h-Indole-2,3-dione 3-[(4-nitrophenyl)hydrazone]” is a chemical compound with the molecular formula C8H5NO2 . It is also known as Indole-2,3-dione, Isatin, o-Aminobenzoylformic anhydride, Isatic acid lactam, Isatine, Isatinic acid anhydride, Isotin, Pseudoisatin, 2,3-Diketoindoline, 2,3-Dioxo-2,3-dihydroindole, 2,3-Dioxoindoline, 2,3-Indolinedione, 2,3-Ketoindoline, 2,3-Dihydro-1H-indole-2,3-dione, NSC 9262, 2,3-Dihydroindole-2,3-dione, and indoline-2,3-dione .
Scientific Research Applications
Synthetic Versatility and Biological Activities Isatin (1H-indole-2,3-dione) derivatives, including those similar to the specified compound, serve as versatile building blocks for synthesizing a wide range of N-heterocycles. These derivatives undergo various reactions, leading to the formation of new heterocyclic compounds with significant biological activities. The synthetic applications and biological relevance of these derivatives have been extensively explored, revealing their potential in medicinal chemistry and drug development. Such compounds have shown a variety of biological activities, including antimicrobial, anticancer, antiviral, anticonvulsant, anti-inflammatory, and analgesic effects. The substantial pharmacological importance of Isatin-based derivatives is highlighted by their ability to act as precursors for many pharmacologically active compounds (Sadeghian & Bayat, 2022).
Fischer Synthesis and Chemical Transformations The Fischer synthesis of indoles, including those derived from arylhydrazones similar to the compound , demonstrates the chemical versatility of such derivatives. This process involves various transformations of the cyclohexadienoneimine intermediate, highlighting the compound's utility in synthesizing indole derivatives through intricate chemical pathways. These synthetic routes offer insights into the complex chemistry of indole derivatives and their potential for creating novel compounds with diverse biological activities (Fusco & Sannicolo, 1978).
Anticonvulsant and Biological Properties Isatin derivatives exhibit potent anticonvulsant activity, underscoring their therapeutic potential. Among various derivatives, Schiff bases have been identified as particularly effective anticonvulsant agents. This underscores the relevance of such compounds in developing treatments for neurological conditions. The exploration of Isatin derivatives as anticonvulsant agents reflects the broader interest in these compounds for their diverse biological activities and potential therapeutic applications (Mathur & Nain, 2014).
Bioactivity and Drug Precursors Isatin and its derivatives, including those structurally related to the specified compound, are recognized for their pronounced therapeutic importance. These compounds exhibit a wide range of biological activities, including analgesic, anticancer, anti-inflammatory, and antiviral effects. The development of Isatin-based analogues has garnered significant attention due to their potential as precursors for synthesizing various drugs, highlighting their importance in medicinal chemistry and drug discovery efforts (Chauhan et al., 2020).
Future Directions
Mechanism of Action
Target of Action
It is known that indole derivatives, which include this compound, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives are known to interact with their targets, causing changes that result in their various biological activities . The exact nature of these interactions and the resulting changes would depend on the specific target and the biological activity .
Biochemical Pathways
Given the broad range of biological activities associated with indole derivatives , it can be inferred that this compound likely affects multiple pathways. The downstream effects of these pathway alterations would be dependent on the specific biological activity being exerted.
Result of Action
Given the range of biological activities associated with indole derivatives , it can be inferred that this compound likely has diverse molecular and cellular effects.
Biochemical Analysis
Biochemical Properties
It is known that indole derivatives can bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .
Cellular Effects
Indole derivatives have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, and antioxidant activities .
Molecular Mechanism
Indole derivatives have been found to exert their effects through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Properties
IUPAC Name |
3-[(4-nitrophenyl)diazenyl]-1H-indol-2-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N4O3/c19-14-13(11-3-1-2-4-12(11)15-14)17-16-9-5-7-10(8-6-9)18(20)21/h1-8,15,19H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHJYHWPKXWRLIE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(N2)O)N=NC3=CC=C(C=C3)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N4O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40185047 | |
Record name | 1H-Indole-2,3-dione 3-((4-nitrophenyl)hydrazone) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40185047 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
31107-06-9, 1224946-21-7 | |
Record name | 1H-Indole-2,3-dione 3-((4-nitrophenyl)hydrazone) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031107069 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-(2-(4-Nitrophenyl)hydrazinyl)indol-2-one | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1224946217 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 31107-06-9 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=116536 | |
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Record name | 1H-Indole-2,3-dione 3-((4-nitrophenyl)hydrazone) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40185047 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1H-indole-2,3-dione 3-[(4-nitrophenyl)hydrazone] | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.867 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 3-(2-(4-NITROPHENYL)HYDRAZINYL)INDOL-2-ONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/42Q6D94SDX | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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